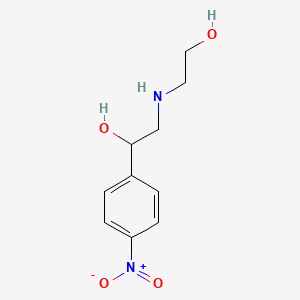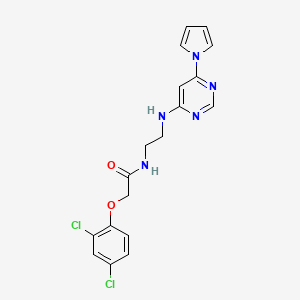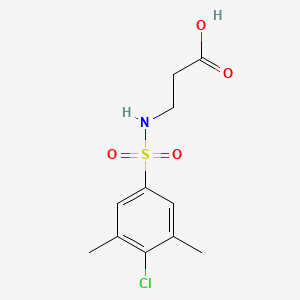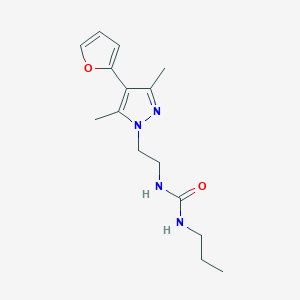
2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol
Übersicht
Beschreibung
2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol is a chemical compound that is commonly known as Nocodazole. It is a synthetic molecule that belongs to the benzimidazole family and is widely used in scientific research. Nocodazole is a potent inhibitor of microtubule polymerization, which makes it an essential tool for studying the role of microtubules in various cellular processes.
Wissenschaftliche Forschungsanwendungen
Applications in Electro-Optical Polyurethanes
Jecs et al. (2009) conducted research on the development of electro-optical active polyurethanes using derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol. The study focused on synthesizing new azobenzene precursors and assessing their non-linear optical (NLO) performance. They discovered that compounds with different dipole moments performed variably at different chromophore concentrations, providing insights into the design of materials for electro-optical applications (Jecs et al., 2009).
Influence in Azo Dye Properties
Penchev et al. (1992) studied the influence of different substituents, including 2-hydroxyethyl, on the properties of azo dyes derived from certain alkyl-N-arylamino)ethyltrimethylammonium salts. Their research provided valuable information on how structural modifications affect the color and dyeing properties of azo dyes, which is critical for their application in various industries (Penchev et al., 1992).
Applications in Photocatalytic Degradation
Sakkas et al. (2007) investigated the photocatalytic transformation of certain compounds using titanium dioxide as a photocatalyst under simulated solar irradiation. They explored the degradation pathway and the formation of intermediate compounds, providing insights into photocatalytic processes essential for environmental remediation (Sakkas et al., 2007).
Synthesis and Stereochemistry Studies
Corrie et al. (1992) focused on the synthesis and stereochemistry of diastereoisomers of certain compounds involving 1-(2-nitrophenyl)ethanol. Their research contributes to the understanding of stereochemical aspects in the synthesis of complex molecules, which is vital for the development of pharmaceuticals and other chemical products (Corrie et al., 1992).
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylamino)-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-6-5-11-7-10(14)8-1-3-9(4-2-8)12(15)16/h1-4,10-11,13-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHWIPPLQOSERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCCO)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2539209.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2539210.png)

![(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide](/img/structure/B2539212.png)


![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2539217.png)
![Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539218.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide](/img/structure/B2539219.png)
